molecular formula C19H25N5O4 B2849468 tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate CAS No. 2034519-43-0

tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B2849468
CAS No.: 2034519-43-0
M. Wt: 387.44
InChI Key: QASSURZOONWBOZ-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is a complex organic compound known for its unique structure and significant potential in scientific research. This compound, with its pyridopyrimidine core, exhibits properties that make it valuable in various fields such as medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate typically involves a multi-step process:

  • Formation of the Pyridopyrimidine Core: : A critical step in synthesizing this compound is the construction of the pyridopyrimidine scaffold. This involves the reaction of 4-oxopyrimidine derivatives with pyridine derivatives under controlled conditions.

  • Coupling with Piperidine:

  • Introduction of the Tert-butyl Carbamate Group: : The final step is the carbamation reaction, where tert-butyl isocyanate is reacted with the intermediate compound to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the optimization of reaction conditions to achieve high yield and purity. This includes precise control of temperature, pH, and reaction times, often employing batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyridopyrimidine core, often resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: : Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

  • Oxidation Products: : N-oxide derivatives

  • Reduction Products: : Dihydro derivatives

  • Substitution Products: : Various functional group-substituted carbamates

Scientific Research Applications

Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate finds applications in several fields:

  • Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its interactions with biological macromolecules, serving as a probe in molecular biology.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyridopyrimidine core often acts as a bioisostere, allowing it to mimic or inhibit the function of natural substrates or ligands. The presence of the piperidine and carbamate groups enhances its binding affinity and specificity, making it a potent compound in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Pyridopyrimidine derivatives

  • Piperidine-containing carbamates

  • Other heterocyclic compounds with similar pharmacophores

Uniqueness

Tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its synthesis is also relatively complex, involving multiple steps that highlight its uniqueness compared to simpler analogs.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-19(2,3)28-18(27)21-11-15(25)23-9-6-13(7-10-23)24-12-22-16-14(17(24)26)5-4-8-20-16/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASSURZOONWBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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